molecular formula C25H23N5O3 B2929432 Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-45-8

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2929432
CAS No.: 1251691-45-8
M. Wt: 441.491
InChI Key: AZJKMXIAIMUMBY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, a piperazine ring, and a pyridine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinazolines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Substituted piperazine or pyridine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and its potential use in drug development.

    Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with enzymes and receptors.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can affect cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which are used as antipsychotic agents.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins.

Uniqueness

Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a phenyl group, a piperazine ring, and a pyridine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-33-24(32)18-10-11-20-21(17-18)27-25(30(23(20)31)19-7-3-2-4-8-19)29-15-13-28(14-16-29)22-9-5-6-12-26-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKMXIAIMUMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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